6-Thioguanine

Catalog No.
S548646
CAS No.
154-42-7
M.F
C5H5N5S
M. Wt
167.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Thioguanine

CAS Number

154-42-7

Product Name

6-Thioguanine

IUPAC Name

2-amino-3,7-dihydropurine-6-thione

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)

InChI Key

WYWHKKSPHMUBEB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
36.3 mg/mL
INSOL IN WATER, ALCOHOL, CHLOROFORM; FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES
8.34e-01 g/L
Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.

Synonyms

Tabloid; Tabloid brand thioguanine; Tioguanine. Foreign brand names: Lanvis; Tioguanin. Abbreviations: 6TG; TG. Code names: BW 5071; Wellcome U3B; WR1141; X 27. Chemical structure names: * 2Amino 6MP; * 2Amino17dihydro6Hpurine6thione; * 2Amino6mercaptopurine; * 2Amino6purinethiol; * 2Aminopurin6thiol; * 2Aminopurine6(1H)thione; * 2Aminopurine6thiol; * 6 Mercaptoguanine; * 6 Thioguanine; * 6HPurine6thione 2amino17dihydro (9CI); * 6Mercapto2aminopurine; * 6mercaptoguanine; * 6thioguanine.

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N

Isomeric SMILES

C1=NC2=C(N1)C(=NC(=N2)N)S

Description

The exact mass of the compound Thioguanine is 167.02657 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)36.3 mg/mlinsol in water, alcohol, chloroform; freely sol in dil solutions of alkali hydroxides8.34e-01 g/lreadily soluble in dilute aqueous alkali. insoluble in water, alcohol, or chloroform.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757348. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines. It belongs to the ontological category of 2-aminopurines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Drug Resistance Studies

Understanding how 6-TG works and how cancer cells develop resistance to it is crucial for improving treatment strategies. Research explores how 6-TG disrupts DNA synthesis and cell division in cancer cells. Additionally, scientists investigate the role of enzymes like thioguanine methyltransferase (TMGT) that can inactivate 6-TG, leading to treatment resistance. This knowledge helps develop methods to overcome resistance and improve treatment outcomes [].

Preclinical Studies for New Treatment Strategies

-TG serves as a valuable tool in preclinical studies for developing new leukemia treatments. Researchers use it to test the efficacy of novel drug combinations or treatment regimens on leukemia cell lines or animal models. By evaluating the effectiveness of 6-TG alongside other drugs, scientists can identify promising therapeutic approaches for further investigation.

Investigating Synergistic Effects with Other Drugs

Synergy occurs when combining two drugs produces a more significant effect than either drug alone. Research explores the potential synergistic effects of 6-TG with other anti-cancer drugs. By identifying synergistic combinations, researchers can develop more potent treatment regimens with potentially reduced side effects compared to using high doses of a single drug [].

Purity

>98%

Physical Description

6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Solid

Color/Form

NEEDLES FROM WATER
YELLOW, CRYSTALLINE POWDER

XLogP3

-0.1

Exact Mass

167.02657

LogP

-0.07
-0.07 (LogP)
Log Kow = -0.07
-0.7

Odor

ODORLESS OR PRACTICALLY ODORLESS

Melting Point

greater than 680 °F (NTP, 1992)
>360 °C
GREATER THAN 360 °C
>360°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WIX31ZPX66

Related CAS

5580-03-0 (hemihydrate)
76078-67-6 (mono-Na salt)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (15.22%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For remission induction and remission consolidation treatment of acute nonlymphocytic leukemias.
FDA Label

Livertox Summary

Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Thioguanine
US Brand Name(s): Tabloid
FDA Approval: Yes
Thioguanine is approved to be used as remission induction therapy and remission consolidation therapy to treat: Acute myeloid leukemia (AML).
Thioguanine is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antimetabolites, Antineoplastic
CLINICALLY, THIOGUANINE HAS BEEN USED IN THE TREATMENT OF ACUTE LEUKEMIA AND, IN COMBINATION WITH CYTARABINE, IS ONE OF THE MOST EFFECTIVE AGENTS FOR INDUCTION OF REMISSIONS IN ACUTE GRANULOCYTIC LEUKEMIA; IT HAS NOT BEEN USEFUL IN THE TREATMENT OF PATIENTS WITH SOLID TUMORS. THIS CMPD HAS BEEN USED AS AN IMMUNOSUPPRESSIVE AGENT, PARTICULARLY IN PATIENTS WITH NEPHROSIS AND WITH COLLAGEN-VASCULAR DISORDERS. TOXIC MANIFESTATIONS INCLUDE BONE MARROW DEPRESSION AND GI EFFECTS, ALTHOUGH THE LATTER MAY BE LESS PRONOUNCED THAN WITH MERCAPTOPURINE.
SHORT TERM TREATMENT WITH DOXORUBICIN, CYTARABINE, & 6-THIOGUANINE WAS GIVEN TO 90 PATIENTS WITH ACUTE MYELOGENOUS LEUKEMIA. FIFTY PATIENTS RECEIVED HIGH DOSES (REGIMEN 1) & 41 RECEIVED VERY HIGH DOSES (REGIMEN 2). REMISSION RATE WAS SIGNIFICANTLY HIGHER WITH REGIMEN 1 THAN WITH REGIMEN 2. DURATION OF REMISSION WAS, HOWEVER, SIGNIFICANTLY LONGER WITH REGIMEN 2.
IN ADVANCED COLORECTAL ADENOCARCINOMA, TWO DIFFERENT SCHEDULES OF COMBINATION METHYL-CCNU, 6-THIOGUANINE, & 5-FLUOROURACIL EXHIBITED SIMILAR EFFICACIES, WITH A COMBINED COMPLETE & PARTIAL REMISSION RATE OF 17% & A MEDIAN SURVIVAL OF 53+ WK. SIGNIFICANT SYMPTOMATIC BENEFIT WAS SEEN IN 52% OF PATIENTS. TOXICITY WAS PREDOMINATELY HEMOPOIETIC & GI.
107 PATIENTS RANGING IN AGE FROM 15 TO 82 YR WITH ACUTE MYELOGENOUS LEUKEMIA TREATED WITH CYTARABINE (200 MG/SQ M/DAY) & THIOGUANINE (200 MG/SQ M/DAY), BOTH GIVEN OVER 7 DAYS, & DAUNORUBICIN (60 MG/SQ M/DAY) ON DAYS 5, 6, & 7 WERE STUDIED. IDENTICAL COMPLETE-REMISSION RATES OF 76% WERE OBSERVED IN 33 PATIENTS, 60 YR OR OLDER, & IN 74 PATIENTS, 15 TO 59 YR. THERE WAS NO SIGNIFICANT DIFFERENCE BETWEEN THE DURATION OF REMISSION & SURVIVAL IN THESE 2 AGE GROUPS. IT WAS CONCLUDED THAT RESPONSE RATES IN ELDERLY PATIENTS RECEIVING OPTIMAL INDUCTION CHEMOTHERAPY ARE COMPARABLE TO THOSE IN YOUNGER PATIENTS & THAT REMISSIONS ARE OF COMPARABLE DURATION & QUALITY.
WITH A HIGH DOSE INDUCTION CHEMOTHERAPY CONSISTING OF 7 DAY COURSES OF CYTARABINE, THIOGUANINE & DAUNORUBICIN A COMPLETE REMISSION RATE OF 82% WAS OBTAINED IN ACUTE MYELOGENOUS LEUKEMIC PT. MEDIAN REMISSION DURATION WAS 13 MONTHS & MEDIAN SURVIVAL, 21 MONTHS.
6-THIOGUANINE HAS BEEN USED IN THE TREATMENT OF POLYCYTHEMIA VERA. THE TREATMENT PERIOD VARIED FROM 6 TO 66 MO. 89% RESPONDED TO TREATMENT & AT 1 YR THERE WAS SIGNIFICANT FALL IN ALL BLOOD COUNT PARAMETERS. 6-THIOGUANINE MERITS FURTHER EVALUATION IN THE MANAGEMENT OF POLYCYTHEMIA VERA.
IT HAS BEEN INVESTIGATED FOR USE IN ATOPIC DERMATITIS, NEURODERMATITIS, PSORIASIS, HYPERGLOBINEMIC PURPURA, PLASMACYTOSIS, ULCERATIVE COLITIS, IDIOPATHIC NEPHROTIC SYNDROME, & MULTIPLE MYELOMA. WITH SOME FEW EXCEPTIONS, EFFECTIVENESS...IN THESE LATTER CONDITIONS HAS NOT BEEN IMPRESSIVE...
UPON ACHIEVING COMPLETE REMISSIONS WITH DAUNORUBICIN PLUS CYTOSINE ARABINOSIDE, PATIENTS RECEIVED EITHER: REGIMEN A--CYTOSINE ARABINOSIDE, 6-THIOGUANINE, PLUS BCG EACH MO; OR REGIMEN B--SEQUENTIAL REGIMENS CONSISTING OF: 1) AZACYTIDINE DAILY FOR 5 DAYS; 2) CYCLOPHOSPHAMIDE PLUS CYTOSINE ARABINOSIDE DAILY FOR 4 DAYS, PREDNISONE DAILY FOR 5 DAYS, PLUS VINCRISTINE ON THE 1ST DAY; 3) PREDNISONE, 6-MERCAPTOPURINE, & METHOTREXATE DAILY FOR 5 DAYS PLUS VINCRISTINE ON 1ST DAY; & 4) CYTOSINE ARABINOSIDE, 6-THIOGUANINE, PLUS BCG. MEDIAN SURVIVAL TIME OF PATIENTS ON REGIMEN B WAS 14 MO, & HAS NOT YET BEEN REACHED IN REGIMEN A.
PATIENTS WITH ACUTE LEUKEMIA IN RELAPSE WERE TREATED WITH 3-DRUG COMBINATION: 4'(9-ACRIDINYLAMINO) METHANESULFON-M-ANISIDIDE (AMSA), CYTOSINE ARABINOSIDE, & THIOGUANINE. 8 PATIENTS WITH ACUTE NONLYMPHOBLASTIC LEUKEMIA ACHIEVED A COMPLETE REMISSION & 3 A PARTIAL REMISSION. NONE OF THE 5 PATIENTS WITH ACUTE LYMPHOBLASTIC LEUKEMIA ACHIEVED A RESPONSE & THERE WAS ONE PARTIAL REMISSION IN THE 7 PATIENTS WITH MYELODYSPLASTIC SYNDROME OR BLASTIC CML.
OF 21 PATIENTS WITH ACUTE NONLYMPHOCYTIC LEUKEMIA TREATED WITH A REGIMEN INCLUDING DAUNORUBICIN, CYTOSINE ARABINOSIDE, & 6-THIOGUANINE 15 PATIENTS (71%) ACHIEVED A COMPLETE REMISSION.
EXPTL USE: THE ANTITUMOR ACTIVITIES OF SELENOGUANINE- & SELENOGUANOSINE-PLATINUM COMPLEXES AGAINST L1210 IN MICE & IN VITRO TISSUE CULTURE SYSTEM WERE STUDIED. THESE COMPOUNDS EXHIBITED ANTITUMOR ACTIVITY OF MEDIUM STRENGTH & SHOWED LOW TOXICITY.
ANTINEOPLASTIC AGENT & IMMUNOSUPPRESSIVE AGENT
Used primarily for remission induction in acute myelogenous leukemia.

Pharmacology

Thioguanine is an antineoplastic anti-metabolite used in the treatment of several forms of leukemia including acute nonlymphocytic leukemia. Anti-metabolites masquerade as purine or pyrimidine - which become the building blocks of DNA. They prevent these substances becoming incorporated in to DNA during the "S" phase (of the cell cycle), stopping normal development and division. Thioguanine was first synthesized and entered into clinical trial more than 30 years ago. It is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine. Intracellular activation results in incorporation into DNA as a false purine base. An additional cytotoxic effect is related to its incorporation into RNA. Thioguanine is cross-resistant with mercaptopurine. Cytotoxicity is cell cycle phase-specific (S-phase).
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BB - Purine analogues
L01BB03 - Tioguanine

Mechanism of Action

Thioguanine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. TGMP interferes with the synthesis of guanine nucleotides by its inhibition of purine biosynthesis by pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway of purine ribonucleotide synthesis. TGMP also inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) by competition for the enzyme IMP dehydrogenase. Thioguanine nucleotides are incorporated into both the DNA and the RNA by phosphodiester linkages, and some studies have shown that incorporation of such false bases contributes to the cytotoxicity of thioguanine. Its tumor inhibitory properties may be due to one or more of its effects on feedback inhibition of de novo purine synthesis; inhibition of purine nucleotide interconversions; or incorporation into the DNA and RNA. The overall result of its action is a sequential blockade of the utilization and synthesis of the purine nucleotides.
THIOGUANINE, THE 6-THIO ANALOGUE OF GUANINE, IS A PRODRUG THAT IS CONVERTED TO 6-THIOGUANINE-RIBOSE-PHOSPHATE, AN ACTIVE METABOLITE. ... 6-THIOGUANINE-RIBOSE-PHOSPHATE IS A FEEDBACK INHIBITOR OF THE INITIAL (AMIDOTRANSFERASE) STEP IN PURINE BIOSYNTHESIS. THIS METABOLITE ALSO BLOCKS CONVERSIONS OF INOSINIC ACID TO GUANYLIC ACID & OF GUANYLIC ACID TO GDP. THIOGUANINE ALSO IS CONVERTED TO THE DEOXYNUCLEOTIDE TRIPHOSPHATE, WHICH CAN BE INCORPORATED INTO TUMOR CELL DNA. ALTHOUGH SOME INVESTIGATORS BELIEVE THAT THIS IS THE MAJOR MECHANISM OF CYTOTOXICITY, THE RELATIVE IMPORTANCE OF THE VARIOUS SITES OF ACTION HAS NOT BEEN DETERMINED. ... THIOGUANINE IS CELL-CYCLE SPECIFIC FOR THE S PHASE.
APPARENTLY, THE METABOLISM OF 6-THIOGUANINE TO 6-THIOGUANOSINE IN SARCOMA 180 & 180/TG CELLS IS MEDIATED BY PURINE NUCLEOSIDE PHOSPHORYLASE & NEWLY SYNTHESIZED 6-THIOGUANOSINE IS READILY EFFLUXED INTO THE CELLULAR ENVIRONMENT. THE FORMATION OF 6-THIOGUANINE, BY PURINE NUCLEOSIDE PHOSPHORYLASE, MAY BE IMPORTANT TO THE EXPRESSION OF CELLULAR SENSITIVITY TO 6-THIOGUANINE, IN THAT IT DECR THE AVAIL OF 6-THIOGUANINE FOR DIRECT CONVERSION BY HYPOXANTHINE-GUANINE PHOSPHORIBOSYLTRANSFERASE TO THE NUCLEOTIDE LEVEL, A PHENOMENON CRITICAL TO THE EXPRESSION OF THE ANTINEOPLASTIC ACTIVITY OF THE 6-THIOPURINES.
PHENYL SUBSTITUTION AT C-8 OF 2-AMINO-6-MERCAPTOPURINE ABOLISHED THE IMMUNOSUPPRESSIVE ACTIVITY. THEREFORE, A NONSUBSTITUTED 8 POSITION OF 2-AMINO-6-MERCAPTOPURINE IS ESSENTIAL FOR IMMUNOSUPPRESSIVE ACTION.
SPONTANEOUSLY CYCLING LYMPHOCYTES (IN CELL DIVISION IN CULTURES WITHOUT ADDITION OF PHYTOHEMAGGLUTININ, PHA) GO THROUGH VARIOUS PHASES OF 1ST DIVISION WITH THE SAME KINETICS AS PHA-STIMULATED CELLS. IN SAMPLES FROM 10 REFERENTS, THE FREQUENCY OF SPONTANEOUSLY CYCLING LYMPHOCYTES VARIED FROM 8.9X10-5 TO 9.5X10-3 AS INDICATED WITH AUTORADIOGRAPHY ON CELLS IN (S + G2) PHASE DETERMINED BY FLOW SORTING. IN PHA-STIMULATED SAMPLES FROM THE SAME PERSONS THE FREQUENCY OF 6-THIOGUANINE (TG)-RESISTANT VARIANTS WAS BETWEEN 4X10-7 & 2.6X10-6, WHICH INDICATES THAT MOST OF THE SPONTANEOUSLY CYCLING CELLS WERE TG-SENSITIVE.
USING AUTORADIOGRAPHIC TECHNIQUE IT WAS DETERMINED THAT THE NUMBER OF CIRCULATING LYMPHOCYTES THAT WERE RESISTANT TO 6-THIOGUANINE IN NORMAL INDIVIDUALS INCREASED EXPONENTIALLY WITH AGE. DATA SUGGEST A RELATIONSHIP BETWEEN MUTAGENESIS AND AGING, PERHAPS BY WAY OF A DECLINE WITH AGE IN FIDELITY OF DNA REPLICATION OR REPAIR.
DRUG RESISTANCE OF L1210 LEUKEMIA CELLS IN MICE TO 6-DRUG REGIMEN OF ANTIMETABOLITES (METHOTREXATE, 6-THIOGUANINE, 6-METHYLMERCAPTOPURINE RIBOSIDE, 6-MERCAPTOPURINE, 5-FLUOROURACIL, & 1-BETA-D-ARABINOFURANOSYLCYTOSINE) WAS STUDIED. 6-THIOGUANINE & 6-MERCAPTOPURINE WERE KEY DRUGS USED IN DRUG COMBINATIONS. IT WAS DEMONSTRATED THAT CELLS WHICH EMERGED WERE RESISTANT TO BOTH PURINE ANALOGS, OWING TO A DEFICIENCY OF THE ACTIVATION ENZYME HYPOXANTHINE-GUANINE PHOSPHORIBOSYLTRANSFERASE. THIOGUANINE (TG) RESISTANCE AROSE IN THE PRESENCE OF THIOGUANINE BECAUSE OF AN OVERGROWTH OF TG-RESISTANT MUTANTS THAT WERE PRESENT AS ONE CELL IN 1X10+4 IN THE ORIGINAL L1210 POPULATION. IN L1210 CULTURES FREE OF TG-RESISTANT MUTANTS, TG ADMIN SHORTLY AFTER INOCULATION WAS VERY EFFECTIVE IN DELAYING THEIR DEATH. THE CELLS THAT FINALLY GREW OUT WERE STILL TG SENSITIVE. SIMULTANEOUS TREATMENT WITH ALL THE DRUGS GREATLY DELAYED APPEARANCE OF TG RESISTANCE IN VIVO & IN VITRO. METHOTREXATE ALONE WAS RESPONSIBLE FOR THISRESULT, OWING TO ITS ABILITY PREFERENTIALLY TO KILL TG-RESISTANT CELLS.
Thioguanine is an antimetabolite of the purine analog type. Thioguanine is cell cycle-specific for the S phase of cell division. Activity occurs as the result of activation in the tissues and may include inhibition of DNA synthesis with a lesser effect on RNA synthesis.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
HPRT1 [HSA:3251] [KO:K00760]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

154-42-7

Wikipedia

6-thioguanine

Drug Warnings

Risk-benefit should be considered when the following medical problems exist: Bone marrow depression; chickenpox, existing or recent (including recent exposure; herpes zoster (risk of severe generalized disease); gout, history of; urate renal stones, history of (risk of hyperuricemia); hepatic function impairment (reduced biotransformation; lower dosage is recommended); infection; renal function impairment (reduced elimination; lower dosage is recommended); or sensitivity to thioguanine. Caution should be used also in patients who have had cytotoxic drug therapy and radiation therapy within 4 to 6 weeks.
Because normal defense mechanisms may be suppressed by thioguanine therapy, concurrent use with alive virus vaccine may potentiate the replication of the vaccine virus, may increase the side/adverse effects of the vaccine virus, and/or may decrease the patient's antibody response to the vaccine; immunization of these patients should be undertaken only with extreme caution after careful review of the patient's hematologic status and only with the knowledge and consent of the physician managing the thioguanine therapy. The interval between discontinuation of medication that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year. Patients with leukemia in remission should not receive live virus vaccine until at least 3 months after their last chemotherapy. Immunization with oral poliovirus vaccine should also be postponed in persons in close contact with the patient, especially family members.
Because normal defense mechanisms may be suppressed by thioguanine therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.
TOXIC MANIFESTATIONS INCL BONE MARROW DEPRESSION & GI EFFECTS ... .
For more Drug Warnings (Complete) data for THIOGUANINE (9 total), please visit the HSDB record page.

Biological Half Life

When the compound was given in singles doses of 65 to 300 mg/m^2, the median plasma half-disappearance time was 80 minutes (range 25-240 minutes)

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

BY THIATION OF GUANINE WITH PHOSPHORUS PENTASULFIDE.

Clinical Laboratory Methods

A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC-FLOW FLUOROMETRIC ASSAY FOR MEASURING RATES OF INTRACELLULAR FORMATION BY HUMAN LEUKEMIC BLASTS OF 6-THIOGUANINE NUCLEOTIDE METABOLITES OF 6-MERCAPTOPURINE & 6-THIOGUANINE IS DESCRIBED. THE ASSAY MAY BE APPLIED TO DETECT RESISTANT DISEASE AT AN EARLY STAGE IN THERAPY, & THEREBY PROVIDES THE OPPORTUNITY FOR ALTERNATIVE TREATMENTS TO BE INSTITUTED.
THE DETERMINATION OF 6-THIOGUANINE IN HUMAN PLASMA & URINE BY USING ISOCRATIC REVERSED-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IS DESCRIBED. SENSITIVITY OF ASSAY IS 0.2 UG/ML WITH A PRECISION OF 3.7%.
A FLUORIMETRIC METHOD FOR MEASURING THERAPEUTIC CONCENTRATIONS OF 6-THIOGUANINE IN HUMAN PLASMA IS DESCRIBED. LIMIT OF SENSITIVITY IS 5 NG/ML.
CONCN IN DIL BLOOD SERUM & URINE WAS MEASURED BY FLUORESCENCE OF THE 6-THIOGUANINE S-OXIDE DERIV (EXCITATION 330 NM & EMISSION 415 NM). DETECTION LIMIT WAS 2 UG/ML.
For more Clinical Laboratory Methods (Complete) data for THIOGUANINE (6 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container.

Interactions

INDUCTION OF 6-THIOGUANINE RESISTANCE WAS STUDIED IN HUMAN CELLS TREATED WITH THE DIRECT-ACTING CARCINOGEN N-ACETOXY-2-ACETYLAMINOFLUORENE. AT 2.5-7.5 MUMOL INDUCTION OF RESISTANT CLONES WAS LINEAR & FOLLOWED 1-HIT KINETICS, WHILE AT 10 MUMOL THE YIELD OF RESISTANT CLONES WAS HIGHER & APPEARED TO RESULT FROM COMBINATION OF 1-HIT & 2-HIT KINETICS.
6-MERCAPTOPURINE & 6-THIOGUANINE SYNERGISTICALLY INHIBITED MILK XANTHINE OXIDASE.
PRETREATMENT OF L1210 LEUKEMIA CELLS WITH METHOTREXATE ENHANCED CYTOTOXICITY OF 6-THIOGUANINE. METHOTREXATE PRETREATMENT & ENHANCEMENT OF 6-THIOGUANINE CYTOTOXICITY FOLLOWING METHOTREXATE EXPOSURE IS NOT ASSOC WITH 6-THIOGUANINE INCORPORATION INTO DNA, BUT RATHER WITH INCORPORATION OF 6-THIOGUANINE INTO RNA. THIS DRUG SEQUENCE MAY BE BENEFICIAL IN CLINICAL TREATMENT OF LEUKEMIA.

Stability Shelf Life

Bulk: The compound was stable in solid form at room temperature in the absence of moisture. Solution: Alkaline solutions slowly undergo decomposition. Alkaline solutions should not be heated above 37 °C.

Dates

Modify: 2023-08-15
1: Ren X, Xu YZ, Karran P. Photo-oxidation of 6-Thioguanine by UVA: The Formation of Addition Products with Low Molecular Weight Thiol Compounds. Photochem Photobiol. 2010 Jun 21. [Epub ahead of print] PubMed PMID: 20573042.
2: Ren X, Li F, Jeffs G, Zhang X, Xu YZ, Karran P. Guanine sulphinate is a major stable product of photochemical oxidation of DNA 6-thioguanine by UVA irradiation. Nucleic Acids Res. 2010 Apr;38(6):1832-40. Epub 2009 Dec 21. PubMed PMID: 20026585; PubMed Central PMCID: PMC2847230.
3: Brem R, Li F, Karran P. Reactive oxygen species generated by thiopurine/UVA cause irreparable transcription-blocking DNA lesions. Nucleic Acids Res. 2009 Apr;37(6):1951-61. Epub 2009 Feb 10. PubMed PMID: 19208641; PubMed Central PMCID: PMC2665240.
4: Hawwa AF, Millership JS, Collier PS, Vandenbroeck K, McCarthy A, Dempsey S, Cairns C, Collins J, Rodgers C, McElnay JC. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. Br J Clin Pharmacol. 2008 Oct;66(4):517-28. Epub 2008 Jun 28. PubMed PMID: 18662289; PubMed Central PMCID: PMC2561120.
5: Vethe NT, Bremer S, Bergan S. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine. Scand J Clin Lab Invest. 2008;68(4):277-85. PubMed PMID: 18609073.
6: Krishnamurthy P, Schwab M, Takenaka K, Nachagari D, Morgan J, Leslie M, Du W, Boyd K, Cheok M, Nakauchi H, Marzolini C, Kim RB, Poonkuzhali B, Schuetz E, Evans W, Relling M, Schuetz JD. Transporter-mediated protection against thiopurine-induced hematopoietic toxicity. Cancer Res. 2008 Jul 1;68(13):4983-9. PubMed PMID: 18593894.
7: Yuan B, Wang Y. Mutagenic and cytotoxic properties of 6-thioguanine, S6-methylthioguanine, and guanine-S6-sulfonic acid. J Biol Chem. 2008 Aug 29;283(35):23665-70. Epub 2008 Jun 30. PubMed PMID: 18591241.
8: Zeng X, Kinsella TJ. Mammalian target of rapamycin and S6 kinase 1 positively regulate 6-thioguanine-induced autophagy. Cancer Res. 2008 Apr 1;68(7):2384-90. PubMed PMID: 18381446.
9: Saczewski F, Maruszak M, Bednarski PJ. Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. Arch Pharm (Weinheim). 2008 Feb;341(2):121-5. PubMed PMID: 18186543.
10: Kalra S, Jena G, Tikoo K, Mukhopadhyay AK. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochem. 2007 May 18;8:8. PubMed PMID: 17511860; PubMed Central PMCID: PMC1885804.

Explore Compound Types